molecular formula C11H13NO B15155469 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile CAS No. 50654-42-7

3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile

Cat. No.: B15155469
CAS No.: 50654-42-7
M. Wt: 175.23 g/mol
InChI Key: KRKKSXYOZJKIQS-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile is an organic compound characterized by a hydroxyl group, a nitrile group, and a phenyl group attached to a central carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylpropanenitrile with a suitable oxidizing agent to introduce the hydroxyl group. The reaction conditions typically include:

    Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Solvents: Organic solvents like dichloromethane or acetonitrile.

    Temperature: Controlled temperatures ranging from 0°C to room temperature.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This ensures consistent product quality and efficient use of reagents. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming 3-oxo-2,2-dimethyl-3-phenylpropanenitrile.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-Oxo-2,2-dimethyl-3-phenylpropanenitrile.

    Reduction: 3-Hydroxy-2,2-dimethyl-3-phenylpropanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Materials Science: Used in the design of novel materials with unique properties, such as polymers and resins.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2-dimethylpropanenitrile: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    3-Hydroxy-3-phenylpropanenitrile: Lacks the dimethyl groups, affecting its steric and electronic characteristics.

    2,2-Dimethyl-3-phenylpropanenitrile:

Uniqueness

3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile is unique due to the combination of its hydroxyl, nitrile, and phenyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

50654-42-7

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,13H,1-2H3

InChI Key

KRKKSXYOZJKIQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(C1=CC=CC=C1)O

Origin of Product

United States

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